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Reboxetine is a highly selective and potent Norepinephrine Reuptake Inhibitor (NRI) used

clinically for the management of depressive disorders.[1] Marketed under various trade names,

including Edronax®, it is also explored for its therapeutic potential in treating panic disorders

and Attention Deficit/Hyperactivity Disorder (ADHD).[2] The molecular structure of reboxetine

features two stereogenic centers, giving rise to four possible stereoisomers. Extensive

pharmacological studies have revealed that the therapeutic efficacy is predominantly attributed

to the (S,S)-enantiomer, which exhibits significantly greater activity and selectivity for the

norepinephrine transporter (NET) compared to its (R,R)-counterpart.[1][2][3]

This disparity in biological activity underscores the critical importance of stereocontrol in the

synthesis of reboxetine for pharmaceutical applications. A "chiral switch," the move from

marketing a racemic drug to a pure, single enantiomer, is a common theme in drug

development, driven by the desire to maximize therapeutic effect while minimizing potential

side effects from less active or inactive isomers.[3]

This application note provides a detailed, technically-grounded guide for the stereoselective

synthesis of (S,S)-reboxetine. The strategy detailed herein hinges on the principle of chiral pool

synthesis, where a readily available, enantiopure starting material is used to establish the

stereochemistry of the morpholine ring early in the synthetic sequence. Specifically, this guide

will focus on a synthetic pathway that proceeds through a key intermediate derived from (S)-3-

amino-1,2-propanediol, effectively utilizing an (S)-morpholin-3-ylmethanol derivative as the

foundational chiral building block.
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Overall Synthetic Strategy: A Chiral Building Block
Approach
The core challenge in synthesizing (S,S)-reboxetine is the precise installation of two adjacent

chiral centers with the correct (S,S) configuration. The strategy outlined here circumvents the

need for challenging chiral resolutions or complex asymmetric catalysis for one of the centers

by incorporating it from the start. The approach involves two primary phases:

Construction of the Chiral Morpholine Core: A protected (S)-morpholin-3-ylmethanol

derivative is synthesized from an inexpensive, commercially available chiral starting material.

This locks in the first stereocenter.

Diastereoselective Elaboration: The chiral core is then elaborated through a series of

reactions to introduce the phenyl and 2-ethoxyphenoxy moieties, with a focus on controlling

the stereochemistry of the second chiral center.

This methodical approach ensures a high degree of enantiomeric purity in the final active

pharmaceutical ingredient (API).
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Phase 1: Chiral Core Synthesis

Phase 2: Diastereoselective Elaboration
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Diagram 1: High-level workflow for the synthesis of (S,S)-Reboxetine.
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Part 1: Synthesis of the N-Boc-(S)-morpholin-3-
ylmethanol Core
The foundational step of this synthesis is the construction of the chiral morpholine ring with a

defined stereocenter at the C3 position. This is achieved in a three-step sequence starting from

(S)-3-amino-1,2-propanediol.

Causality Behind Experimental Choices
Step 1 & 2 (Amidation and Cyclization): The reaction of (S)-3-amino-1,2-propanediol with

chloroacetyl chloride forms an amide intermediate.[4] Subsequent treatment with a strong,

non-nucleophilic base like potassium tert-butoxide (t-BuOK) in tert-Amyl alcohol is crucial.[4]

This base is potent enough to deprotonate the alcohol, initiating an intramolecular

Williamson ether synthesis (cyclization) to form the morpholinone ring. The bulky nature of

the base and solvent system favors the desired six-membered ring formation over potential

side reactions.[4]

Step 3 (Nitrogen Protection): The secondary amine of the morpholinone is protected as its

tert-butyloxycarbonyl (Boc) derivative. This is a critical step for two reasons: 1) It prevents

the amine from interfering with subsequent organometallic and basic reagents, and 2) It

enhances solubility in organic solvents.

Step 4 (Lactam Reduction): The morpholinone is a cyclic amide (lactam). Its carbonyl group

is selectively reduced to a methylene group using a powerful reducing agent like borane-

tetrahydrofuran complex (BH₃·THF).[1][5] This reduction is highly efficient and does not

affect the Boc protecting group or the primary alcohol, yielding the desired chiral building

block.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/ol050059g
https://pubs.acs.org/doi/10.1021/ol050059g
https://pubs.acs.org/doi/10.1021/ol050059g
https://ijamtes.org/gallery/72%20mar%20ijamtes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-3-Amino-1,2-propanediol

Chloroacetyl Amide Intermediate

 Chloroacetyl Chloride,
 CH3CN/MeOH 

(S)-Morpholin-3-one

 t-BuOK,
 t-AmOH 

N-Boc-(S)-Morpholin-3-one

 Boc2O, Base 

N-Boc-(S)-morpholin-3-ylmethanol
(Chiral Core)

 BH3·THF 

Click to download full resolution via product page

Diagram 2: Synthesis of the N-Boc protected chiral morpholine core.

Protocol 1: Synthesis of N-Boc-(S)-morpholin-3-
ylmethanol
Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (equiv.)

(S)-3-Amino-1,2-

propanediol
91.11 10.0 g 1.0

Chloroacetyl chloride 112.94 13.5 g 1.1

Potassium tert-

butoxide
112.21 13.5 g 1.1

Di-tert-butyl

dicarbonate (Boc₂O)
218.25 26.2 g 1.1

Borane THF complex

(1M)
- 120 mL 1.1

Solvents - As required -

Procedure:

Amidation: Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a suitable solvent mixture like

CH₃CN/MeOH. Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq)

dropwise while maintaining the temperature below 10 °C. Stir for 2 hours at room

temperature. Remove the solvent under reduced pressure to obtain the crude amide.

Cyclization: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in tert-

Amyl alcohol. Add the crude amide from the previous step to this solution at room

temperature. Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates

completion. Cool, neutralize with a mild acid (e.g., NH₄Cl solution), and extract with an

organic solvent (e.g., ethyl acetate). Dry and concentrate to yield crude (S)-morpholin-3-one.

Boc Protection: Dissolve the crude (S)-morpholin-3-one in a solvent such as

dichloromethane (DCM). Add Boc₂O (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir at

room temperature overnight. Wash the reaction mixture with water and brine, dry over

Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain pure N-

Boc-(S)-morpholin-3-one.
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Reduction: Dissolve the purified N-Boc-(S)-morpholin-3-one in anhydrous THF and cool to 0

°C. Add 1M BH₃·THF solution (1.1 eq) dropwise. Allow the reaction to warm to room

temperature and then heat to reflux for 3-4 hours. Cool the reaction to 0 °C and carefully

quench with methanol, followed by 1M HCl. Basify the solution and extract with ethyl acetate.

The combined organic layers are dried and concentrated to yield the target N-Boc-(S)-

morpholin-3-ylmethanol.

Part 2: Assembly of the (S,S)-Reboxetine Framework
With the first stereocenter secured, the synthesis proceeds to build the final molecule by

introducing the two aryl substituents. This phase is critical for establishing the second

stereocenter in the desired (S) configuration.

Causality Behind Experimental Choices
Step 5 (Selective Oxidation): The primary alcohol of the chiral core must be converted to an

aldehyde to allow for the introduction of the phenyl group. A selective oxidation method, such

as Swern oxidation or using Dess-Martin periodinane (DMP), is essential to prevent over-

oxidation to a carboxylic acid and to avoid harsh conditions that could compromise the Boc

protecting group.

Step 6 (Phenylation): The addition of a phenyl Grignard reagent (phenylmagnesium bromide)

to the aldehyde creates the second chiral center. This nucleophilic addition is

diastereoselective, and while it produces a mixture of diastereomers, the desired (S,S)

configuration is often a major product. The stereochemical outcome is influenced by steric

hindrance and chelation effects.

Step 7 (Etherification): The resulting benzylic alcohol is converted into the final ether. This is

typically a two-step process to ensure good yields and stereochemical control. First, the

alcohol is converted to a good leaving group, such as a bromide, using reagents like

triphenylphosphine and carbon tetrabromide or phosphorus tribromide.[1][5] This bromide is

then displaced by the nucleophilic 2-ethoxyphenoxide (generated from 2-ethoxyphenol and a

base like t-BuOK).[1][5] This Sₙ2-type reaction proceeds with inversion of configuration if the

reaction center is chiral and attacked directly. However, in many reported syntheses, this

sequence is designed to either retain or establish the correct final stereochemistry.
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Step 8 (Deprotection): The final step is the removal of the acid-labile Boc group. Treatment

with a strong acid like trifluoroacetic acid (TFA) cleanly cleaves the protecting group, yielding

the final (S,S)-reboxetine product, which can be isolated as a free base or a

pharmaceutically acceptable salt.[4]
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Diagram 3: Final assembly and deprotection to yield (S,S)-Reboxetine.

Protocol 2: Elaboration to (S,S)-Reboxetine
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (equiv.)

N-Boc-(S)-morpholin-

3-ylmethanol
217.27 10.0 g 1.0

Dess-Martin

Periodinane (DMP)
424.14 21.5 g 1.1

Phenylmagnesium

bromide (3M)
- 16.9 mL 1.1

Triphenylphosphine

(PPh₃)
262.29 13.3 g 1.1

Carbon tetrabromide

(CBr₄)
331.63 16.8 g 1.1

2-Ethoxyphenol 138.16 6.4 g 1.0

Potassium tert-

butoxide (t-BuOK)
112.21 5.7 g 1.1

Trifluoroacetic acid

(TFA)
114.02 As required -

Procedure:

Oxidation: Dissolve N-Boc-(S)-morpholin-3-ylmethanol (1.0 eq) in anhydrous DCM. Add DMP

(1.1 eq) portion-wise at room temperature. Stir for 2-3 hours until the starting material is

consumed (monitored by TLC). Quench the reaction with a saturated solution of Na₂S₂O₃.

Extract with DCM, dry, and concentrate to obtain the crude aldehyde, which is used directly

in the next step.

Phenylation: Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C. Add

phenylmagnesium bromide solution (1.1 eq) dropwise. Stir at this temperature for 1 hour,

then allow to warm slowly to room temperature. Quench the reaction with saturated NH₄Cl
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solution. Extract with ethyl acetate, dry, and concentrate. The resulting diastereomeric

alcohols can be separated by column chromatography.

Bromination: Dissolve the desired alcohol diastereomer (1.0 eq) and CBr₄ (1.1 eq) in

anhydrous DCM and cool to 0 °C. Add a solution of PPh₃ (1.1 eq) in DCM dropwise. Stir at 0

°C for 30 minutes and then at room temperature for 2 hours. Concentrate the reaction

mixture and purify by chromatography to isolate the intermediate bromide.

Etherification: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous THF and add t-BuOK (1.1 eq)

at 0 °C. Stir for 20 minutes. Add a solution of the bromide from the previous step. Allow the

reaction to stir at room temperature overnight. Quench with water, extract with ethyl acetate,

dry, and concentrate. Purify by column chromatography to yield N-Boc-(S,S)-reboxetine.

Deprotection: Dissolve the purified N-Boc-(S,S)-reboxetine in DCM. Add an excess of TFA

(e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess

acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated

NaHCO₃ solution to obtain the free base. The aqueous layer can be acidified and extracted

to recover any product, or the product can be crystallized as a salt (e.g., succinate). The final

product's enantiomeric purity should be confirmed by chiral HPLC.[4]

Conclusion
This application note outlines a robust and stereocontrolled synthetic route to (S,S)-reboxetine,

the pharmacologically active enantiomer. By employing a chiral pool strategy starting from

(S)-3-amino-1,2-propanediol, the synthesis efficiently establishes the crucial C3-stereocenter of

the morpholine ring. Subsequent diastereoselective steps allow for the construction of the

complete molecular framework. The detailed protocols and the rationale behind the chosen

methodologies provide researchers and drug development professionals with a practical and

scientifically sound guide for the synthesis of this important antidepressant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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